N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide
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Overview
Description
N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of substituted 2-amino-benzothiazole intermediates. These intermediates are then subjected to amide coupling conditions using reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .
Chemical Reactions Analysis
N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as Dess-Martin periodinane (DMP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common reagents and conditions used in these reactions include ethanol as a solvent, piperidine as a catalyst, and microwave irradiation to accelerate the reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.
Comparison with Similar Compounds
N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide can be compared with other benzothiazole derivatives such as:
2-Amino-6-methylbenzothiazole: Known for its muscle relaxant properties.
3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: Evaluated for its anti-inflammatory and analgesic activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C22H25N5O4S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C22H25N5O4S/c1-30-16-5-3-15(4-6-16)26-9-11-27(12-10-26)22(29)23-14-20(28)25-21-24-18-8-7-17(31-2)13-19(18)32-21/h3-8,13H,9-12,14H2,1-2H3,(H,23,29)(H,24,25,28) |
InChI Key |
BNARCGGAELFCTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NCC(=O)NC3=NC4=C(S3)C=C(C=C4)OC |
Origin of Product |
United States |
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